molecular formula C22H21Cl2N5O B12280616 p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride

p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride

Cat. No.: B12280616
M. Wt: 442.3 g/mol
InChI Key: AXPHELGHLVUYGT-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C22H21Cl2N5O

Molecular Weight

442.3 g/mol

IUPAC Name

2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;dihydrochloride

InChI

InChI=1S/C22H19N5O.2ClH/c23-21(24)14-5-9-18(10-6-14)28-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)27-19;;/h1-12,27H,(H3,23,24)(H3,25,26);2*1H

InChI Key

AXPHELGHLVUYGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Stille Coupling of Bromoaryl Nitriles

The synthesis begins with the coupling of bromoaryl or heteroarylnitriles (2a-d) with tributylstannyl furan, thiophene, or selenophene derivatives (1a-c) under palladium catalysis. For example:

  • Reagents : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5 mmol), dioxane (25 mL), nitrogen atmosphere.
  • Conditions : 100°C for 12 hours.
  • Outcome : Intermediate nitriles (3a-h) are obtained in 61–77% yield after silica gel chromatography.

Bromination with N-Bromosuccinimide (NBS)

The nitriles (3a-h) undergo bromination using NBS in dimethylformamide (DMF):

  • Reagents : NBS (2.13 g, 12 mmol), DMF (20 mL).
  • Conditions : Ice bath initiation, stirred overnight at room temperature.
  • Outcome : Brominated intermediates (4a-h) are isolated via precipitation and chromatography.

Second Stille Coupling with Indole Stannane

The brominated intermediates (4a-h) react with indole stannane (5) under Pd(0) catalysis to form bisnitriles (6a-k) :

  • Reagents : Pd(PPh₃)₄, dioxane.
  • Conditions : 100°C for 12 hours.
  • Yield : 61–77%.

Conversion to Diamidines

Bisnitriles (6a-k) are treated with lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF), followed by ethanolic HCl:

  • Reagents : LiHMDS (2.2 equiv), THF, HCl/ethanol.
  • Conditions : Room temperature, 2 hours.
  • Outcome : Target diamidines (7a-k) are obtained as dihydrochloride salts.

Pinner Method for Amidoxime Formation

An alternative approach employs the Pinner reaction to convert dinitriles to diamidines. This method is widely used for amidine synthesis due to its simplicity and scalability.

Synthesis of Dinitriles

Dinitriles are prepared via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Ullmann coupling. For example:

  • Reagents : Copper(I) iodide, sodium ascorbate, dimethyl sulfoxide (DMSO).
  • Conditions : 50°C, 24 hours.
  • Yield : 70–85%.

Pinner Reaction Steps

  • Imidate Ester Formation : Dinitriles react with anhydrous methanol saturated with HCl gas:

    • Reagents : Methanol, HCl gas.
    • Conditions : 0°C, 4 hours.
    • Intermediate : Bis-imidate esters.
  • Ammonolysis : Imidate esters react with ammonia or amines in ethanol:

    • Reagents : NH₃ (g), ethanol.
    • Conditions : Room temperature, 12 hours.
    • Outcome : Diamidines precipitated as dihydrochloride salts after HCl treatment.

Comparative Analysis of Methods

Parameter Stille Coupling Route Pinner Method
Key Steps 1. Stille coupling
2. Bromination
3. Amidoxime conversion
1. Dinitrile synthesis
2. Pinner reaction
Catalyst Pd(PPh₃)₄ CuI (for dinitriles)
Yield (Overall) 45–60% 50–70%
Reaction Time 24–48 hours 18–36 hours
Scalability Moderate High
Functional Group Compatibility Bromides, nitriles Nitriles, amines

Critical Reaction Optimization

Palladium Catalyst Efficiency

The use of Pd(PPh₃)₄ in Stille coupling minimizes side reactions, ensuring high regioselectivity for indole derivatives. Substituting Pd₂(dba)₃ with Xantphos ligand increases yields to >80% in model systems.

Solvent Effects in Pinner Reactions

Anhydrous methanol maximizes imidate ester formation, while ethanol enhances amidine solubility during ammonolysis. DMF is avoided due to undesired side reactions with HCl.

Bromination Selectivity

NBS in DMF selectively brominates electron-rich aryl positions, critical for subsequent coupling steps. Excess NBS (1.2 equiv) ensures complete conversion without over-bromination.

Challenges and Mitigation Strategies

  • Low Amidoxime Solubility : Precipitation during HCl treatment reduces yields. Adding 10% v/v glycerol to ethanol improves recovery.
  • Pd Catalyst Residues : SiliaBond® Thiourea cartridges remove Pd contaminants to <5 ppm.
  • Hydrolysis of Amidines : Storage at -20°C under nitrogen prevents degradation.

Recent Advancements

Microwave-Assisted Stille Coupling

Microwave irradiation (150°C, 30 minutes) reduces reaction time from 12 hours to 30 minutes, achieving 75% yield for bisnitriles.

Flow Chemistry for Pinner Reactions

Continuous-flow reactors enhance amidine purity (98.5% vs. 92% batch) by minimizing over-ammonolysis.

Chemical Reactions Analysis

Types of Reactions

p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
This compound is being investigated for its potential as a therapeutic agent against various diseases, including cancer and infections. Its unique structural properties allow it to interact with biological targets effectively, making it a candidate for drug development. Research has highlighted its ability to inhibit specific enzymes and pathways involved in disease progression.

Case Study: Cancer Treatment
In a study focused on the compound's anti-cancer properties, researchers found that it exhibited significant cytotoxic effects on several cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through targeted interactions with cellular pathways .

Biochemical Research

Enzyme Inhibition Studies
this compound serves as a valuable tool in studying enzyme inhibition and protein interactions. Its application in biochemical assays helps elucidate complex biological processes.

Example of Application
In vitro studies have shown that this compound can inhibit specific proteases involved in various physiological processes, providing insights into potential therapeutic targets for diseases related to protease activity .

Antimicrobial Applications

Development of Antimicrobial Agents
The compound has shown promise in developing new antimicrobial agents, particularly against antibiotic-resistant strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Research Findings
Recent studies indicated that formulations containing this compound demonstrated enhanced antibacterial activity compared to traditional antibiotics, suggesting its potential role in addressing the growing concern of antibiotic resistance in healthcare settings .

Diagnostic Tools

Formulation of Diagnostic Reagents
this compound is utilized in the formulation of diagnostic reagents. Its properties enhance the sensitivity and specificity of tests for various diseases.

Application Example
In hematology, this compound has been incorporated into assays for detecting specific biomarkers associated with diseases, improving diagnostic accuracy .

Material Science

Research into Advanced Materials
Researchers are investigating the potential of this compound in creating advanced materials with unique properties such as improved conductivity or mechanical strength. Its structural characteristics lend themselves to modifications that can enhance material properties.

Potential Applications
The application of this compound in material science could lead to innovations in electronics and nanotechnology, where materials with tailored properties are essential for device performance .

Data Tables

Application Area Key Findings/Uses
Pharmaceutical DevelopmentPotential therapeutic agent against cancer and infections
Biochemical ResearchValuable for enzyme inhibition studies; aids in understanding protein interactions
Antimicrobial ApplicationsDevelopment of agents targeting antibiotic-resistant bacteria
Diagnostic ToolsEnhances sensitivity/specificity in diagnostic assays
Material SciencePotential for creating advanced materials with unique properties

Mechanism of Action

The mechanism of action of p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride involves its interaction with specific molecular targets. As a fluorescent neuronal tracer, it binds to neuronal cells, allowing for visualization under fluorescence microscopy. The compound’s fluorescence properties enable researchers to track neuronal pathways and study brain function .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride
  • CAS Number : 55453-87-7 .
  • Structure: Features two amidino (-C(NH)NH₂) groups attached to a biphenyl ether backbone, with one phenyl ring substituted by a 6-amidinoindolyl moiety. The dihydrochloride salt enhances aqueous solubility.

Amidino groups are known to interact with serine proteases (e.g., thrombin) or nucleic acids, while indole derivatives often target ion channels or neurotransmitter receptors . Commercial availability () indicates its use as a research chemical in medicinal chemistry or biochemical assays.

Structural and Functional Analogues

Amidino-Containing Compounds

XE-991 Dihydrochloride Structure: Anthracenone core with pyridinylmethyl substituents. Mechanism: Potent Kv7 (KCNQ) potassium channel blocker, used in neurological research . Comparison: Unlike the target compound, XE-991 lacks an indole moiety but shares the dihydrochloride salt form. Its specificity for Kv7 channels suggests that structural modifications (e.g., anthracenone vs. indolyl) critically influence target selectivity.

Retigabine Structure: Carbamate derivative with a fluorobenzylamino group. Mechanism: Kv7 potassium channel opener, approved for epilepsy treatment . Comparison: Retigabine’s fluorobenzyl group contrasts with the amidino-indolyl structure of the target compound, highlighting how electron-withdrawing vs. basic groups modulate ion channel activity.

Indole Derivatives

6-Aminoindoline Dihydrochloride Structure: Bicyclic indoline with an amino group at position 4. Applications: Indoline scaffolds are common in kinase inhibitors and antimicrobial agents .

Ether-Linked Compounds

Phenyl Glycidyl Ether Structure: Epoxy-containing ether used in polymer chemistry. Toxicity: Carcinogenic in animal studies (IARC Group 2B) due to reactive epoxide group . Comparison: The target compound’s ether linkage is non-reactive, suggesting a safer profile. This underscores the importance of functional group chemistry in toxicity outcomes.

Comparative Data Table

Compound Name CAS Number Key Functional Groups Mechanism/Action Salt Form
This compound 55453-87-7 Amidino, indolyl, ether Research chemical (putative protease/ion channel modulator) Dihydrochloride
XE-991 dihydrochloride N/A Pyridinylmethyl, anthracenone Kv7 potassium channel blocker Dihydrochloride
Retigabine N/A Fluorobenzylamino, carbamate Kv7 potassium channel opener Dihydrochloride
6-Aminoindoline dihydrochloride N/A Aminoindoline Kinase inhibition (hypothetical) Dihydrochloride
Phenyl Glycidyl Ether 122-60-1 Epoxide, ether Epoxy resin component (carcinogenic) None

Key Research Findings

Salt Form Impact : Dihydrochloride salts (e.g., target compound, XE-991) improve solubility for in vitro assays but may alter pharmacokinetics compared to free bases or other salts .

Amidino Group Bioactivity: Amidino moieties enhance binding to negatively charged targets (e.g., thrombin’s active site), suggesting the target compound could inhibit proteases or bind DNA .

Indole vs. Indoline : Indole’s aromaticity facilitates interactions with hydrophobic pockets in proteins, whereas indoline’s reduced planarity may limit such interactions .

Biological Activity

p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride (CAS 55453-00-4) is a compound with notable biological activity, particularly in the context of its potential applications in pharmacology and medicinal chemistry. This compound has been investigated for its interactions with biological systems, including its efficacy against various pathogens and its mechanisms of action.

  • Molecular Formula : C₂₂H₁₉N₅O·2HCl
  • Molecular Weight : 442.34 g/mol
  • Appearance : Yellow-brown to brown powder
  • Solubility : Clear solution when dissolved in water, with a yellow to orange color .

The biological activity of this compound is primarily attributed to its ability to bind to the minor groove of DNA. This interaction can disrupt essential cellular processes in target organisms, particularly in protozoan parasites such as Trypanosoma brucei and Plasmodium falciparum.

Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against T. b. rhodesiense, with significant findings including:

  • In Vitro Activity : The compound demonstrated IC50 values ranging from 2 to 39 nM against T. b. rhodesiense and from 2.8 to 13.2 nM against P. falciparum, indicating potent antiparasitic properties .
  • In Vivo Efficacy : In animal models, particularly using infected mice, doses of 5 mg/kg administered intraperitoneally resulted in a cure rate of up to 75% for certain modified derivatives of the compound .

Cytotoxicity Studies

Cytotoxicity assessments performed on L6 rat myoblast cells revealed a high selectivity index for the compound, suggesting that it exhibits low toxicity towards mammalian cells while maintaining efficacy against target pathogens. The selectivity indices ranged significantly, indicating a favorable therapeutic profile .

Study 1: Modification and Efficacy

A study focused on structural modifications of related compounds showed that replacing certain phenyl groups with indole or benzimidazole moieties enhanced both DNA binding affinity and antiparasitic activity. Compounds derived from this modification exhibited superior performance compared to traditional treatments like furamidine .

Study 2: Comparative Analysis

A comparative analysis was conducted using various diamidine derivatives, including this compound. The results indicated that while traditional compounds had limited efficacy, the new derivatives showed improved outcomes in both in vitro and in vivo settings, warranting further research into their mechanisms and potential clinical applications .

Data Table: Summary of Biological Activity

Compound NameTarget PathogenIC50 (nM)In Vivo Cure Rate (%)Selectivity Index
This compoundT. b. rhodesiense2 - 3975High
Modified Derivative IP. falciparum2.8 - 13.2N/AHigh

Q & A

Basic Research Questions

Q. What are the recommended protocols for optimizing DAPI staining concentrations in fluorescence microscopy?

  • Methodological Answer : For adherent cells, prepare a working solution of 0.1–1 µg/mL DAPI in PBS or a compatible buffer, incubate for 5–10 minutes at room temperature, and rinse thoroughly to reduce background noise. For fixed tissues, increase the concentration to 1–5 µg/mL and validate with unstained controls to account for autofluorescence. Adjust incubation times based on penetration requirements (e.g., thicker sections may require 15–20 minutes) .

Q. How should DAPI storage conditions impact experimental reproducibility?

  • Methodological Answer : Store lyophilized DAPI at -20°C in desiccated, light-protected vials. Reconstitute in sterile water or DMSO (1–5 mg/mL stock), aliquot to avoid freeze-thaw cycles, and shield from light during use. Degradation (evidenced by reduced fluorescence intensity) occurs with prolonged exposure to ambient light or repeated warming .

Q. What filter configurations are optimal for DAPI imaging given its spectral properties?

  • Methodological Answer : Use excitation filters at 340–364 nm and emission filters at 454 nm (DNA-bound DAPI) or 488 nm (free DAPI). For multicolor imaging, pair with dyes emitting >500 nm (e.g., FITC, TRITC) to minimize spectral overlap. Confirm compatibility using spectral unmixing software or sequential acquisition .

Advanced Research Questions

Q. How can AT-rich DNA bias in DAPI quantification be corrected during flow cytometry?

  • Methodological Answer : Calibrate using reference cells with known AT/GC ratios (e.g., chicken erythrocytes vs. human lymphocytes). Normalize fluorescence intensity via internal standards or parallel assays (e.g., propidium iodide for total DNA). For absolute quantification, generate a standard curve using purified DNA fragments of varying AT content .

Q. What experimental controls address discrepancies in DAPI’s reported binding affinity to RNA?

  • Methodological Answer : Treat samples with RNase A (50 µg/mL, 37°C for 30 minutes) to eliminate RNA interference. Compare fluorescence intensity pre- and post-treatment. For RNA-specific studies, use competitive inhibitors like distamycin A (AT-DNA binder) or Hoechst 33258 (minor-groove competitor) to isolate RNA-DAPI interactions .

Q. How does DAPI’s minor-groove binding affect chromatin structure analysis in super-resolution microscopy?

  • Methodological Answer : Optimize fixation (e.g., paraformaldehyde vs. methanol) to preserve chromatin architecture. Use low DAPI concentrations (≤0.1 µg/mL) to minimize steric hindrance. Validate with orthogonal probes (e.g., SYTOX Green) and correlate with histone modification markers (e.g., H3K9me3) to confirm spatial resolution .

Data Analysis & Contradiction Resolution

Q. What factors explain variability in DAPI’s detection limits across agarose gel vs. in situ assays?

  • Methodological Answer : Agarose gels require higher DAPI concentrations (0.1–0.5 µg/mL) due to diffusion limitations, while in situ assays benefit from lower concentrations (0.01–0.1 µg/mL) to avoid signal saturation. Quantify using UV transilluminators (gels) vs. cooled CCD cameras (microscopy), and normalize to lane-loading controls (e.g., ethidium bromide) .

Q. How should researchers interpret conflicting reports on DAPI’s cytotoxicity in live-cell imaging?

  • Methodological Answer : Assess viability via annexin V/PI staining or metabolic assays (e.g., MTT). Use low concentrations (≤0.05 µg/mL) and limit exposure times (<10 minutes). For longitudinal studies, employ membrane-impermeant analogs (e.g., DAPI derivatives with charged side chains) to reduce intracellular uptake .

Tables of Key Parameters

Parameter Recommended Value Application Reference
Excitation/Emission (DNA)340–364 nm / 454 nmFluorescence microscopy
Working Concentration0.1–5 µg/mLFixed cells/tissues
Flow Cytometry Threshold0.01–0.1 µg/mLApoptosis/DNA content analysis
Storage Temperature-20°C (lyophilized)Long-term stability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.